Benzoe-propylester

Übersicht

Beschreibung

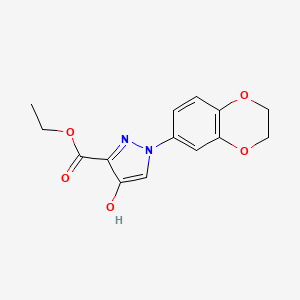

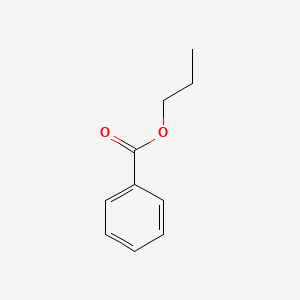

Propyl benzoate is an organic compound classified as an ester. It is formed by the esterification of benzoic acid with propanol. This compound is characterized by its colorless, oily liquid appearance and a nutty odor. Propyl benzoate is commonly used as a synthetic flavoring agent in foods due to its sweet, fruity, or nut-like taste. Additionally, it possesses antimicrobial properties, making it a valuable preservative in cosmetics .

Wissenschaftliche Forschungsanwendungen

Propylbenzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die Veresterungs- und Umesterungsreaktionen betreffen. Es dient auch als Referenzstandard in der analytischen Chemie.

Biologie: Die antimikrobiellen Eigenschaften von Propylbenzoat machen es nützlich in mikrobiologischen Studien und als Konservierungsmittel in biologischen Proben.

Medizin: Es wird aufgrund seiner Fähigkeit, die Löslichkeit und Stabilität von pharmazeutisch aktiven Inhaltsstoffen zu verbessern, auf seine potenzielle Verwendung in Arzneimittelformulierungen untersucht.

Industrie: Propylbenzoat wird bei der Herstellung von Duftstoffen, Aromen und Kosmetika verwendet. .

5. Wirkmechanismus

Der Wirkmechanismus von Propylbenzoat beinhaltet hauptsächlich seine Wechselwirkung mit mikrobiellen Zellmembranen. Die Estergruppe in Propylbenzoat kann die Lipiddoppelschicht von mikrobiellen Zellen stören, was zu einer erhöhten Membranpermeabilität und schließlich zum Zelltod führt. Diese antimikrobielle Aktivität wird der Fähigkeit der Verbindung zugeschrieben, an essentielle Enzyme innerhalb der mikrobiellen Zellen zu binden und diese zu inaktivieren .

Wirkmechanismus

Target of Action

Propyl benzoate is primarily used as a food additive and a preservative in cosmetics . Its primary targets are microorganisms that could potentially spoil food or cosmetic products . It acts against a broad spectrum of microorganisms, preventing their growth and thereby preserving the integrity and longevity of the products in which it is included .

Mode of Action

It is known to exhibit antimicrobial properties . It is thought to disrupt the membrane transport processes of the microorganisms or inhibit the synthesis of key enzymes, DNA, and RNA in some bacterial species . This disruption inhibits the growth of the microorganisms, thereby acting as a preservative .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of microorganisms, potentially affecting various cellular processes and metabolic pathways within these organisms .

Result of Action

The primary result of propyl benzoate’s action is the inhibition of microbial growth in the products where it is used as a preservative . This helps to prevent spoilage and extend the shelf life of these products. In addition, propyl benzoate contributes to the flavor and aroma of foods, providing a sweet, fruity, nut-like taste .

Action Environment

The efficacy and stability of propyl benzoate can be influenced by various environmental factors. For instance, its solubility in water and miscibility with ethanol and diethyl ether may affect its distribution and effectiveness in different environments. Furthermore, its boiling point and flash point suggest that it remains stable under normal environmental conditions but may degrade under high temperatures. More research is needed to fully understand how environmental factors influence the action of propyl benzoate.

Biochemische Analyse

Biochemical Properties

Propyl benzoate plays a significant role in biochemical reactions, particularly in esterification and transesterification processes. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. For instance, immobilized lipase from Candida cylindracea has been shown to effectively catalyze the synthesis of propyl benzoate . The interaction between propyl benzoate and lipase involves the formation of a ternary complex, where propanol can inhibit lipase activity at higher concentrations .

Molecular Mechanism

At the molecular level, propyl benzoate exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, propyl benzoate has been shown to inhibit lipase activity at higher concentrations, which can affect the overall rate of esterification reactions . Additionally, propyl benzoate may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propyl benzoate can change over time due to its stability and degradation. Propyl benzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that propyl benzoate can retain its activity for several catalytic cycles, although there is a gradual decrease in activity over time .

Dosage Effects in Animal Models

The effects of propyl benzoate vary with different dosages in animal models. At lower doses, propyl benzoate may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that propyl benzoate can inhibit enzyme activity at higher concentrations, which can result in metabolic imbalances and other cellular dysfunctions .

Metabolic Pathways

Propyl benzoate is involved in metabolic pathways related to esterification and lipid metabolism. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the presence of propyl benzoate can alter the balance of lipid species by modulating the activity of lipases .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Propylbenzoat kann durch zwei Hauptmethoden synthetisiert werden:

Umesterung: Diese Methode beinhaltet die Umesterung von Methylbenzoat mit Propanol.

Fischer-Veresterung: Diese Methode beinhaltet die Veresterung von Benzoesäure mit Propanol in Gegenwart eines sauren Katalysators wie Schwefelsäure.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Propylbenzoat aufgrund seiner Einfachheit und Effizienz häufig nach dem Verfahren der Fischer-Veresterung hergestellt. Die Reaktion wird in großen Reaktoren durchgeführt, in denen Benzoesäure und Propanol mit einem sauren Katalysator vermischt werden. Die Mischung wird unter Rückfluss erhitzt, und das während der Reaktion gebildete Wasser wird kontinuierlich entfernt, um das Gleichgewicht in Richtung des Esterprodukts zu verschieben. Das resultierende Propylbenzoat wird dann durch Destillation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Propylbenzoat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: In Gegenwart einer Säure oder Base kann Propylbenzoat hydrolysiert werden, um Benzoesäure und Propanol zu ergeben.

Reduktion: Propylbenzoat kann reduziert werden, um Benzylalkohol und Propanol zu produzieren.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser als Lösungsmittel.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Alkohole unter geeigneten Bedingungen.

Hauptprodukte:

Hydrolyse: Benzoesäure und Propanol.

Reduktion: Benzylalkohol und Propanol.

Substitution: Substituierte Benzoate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Propylbenzoat ist Teil einer homologen Reihe von Alkylbenzoaten, zu denen gehören:

- Methylbenzoat

- Ethylbenzoat

- Butylbenzoat

- Isopropylbenzoat

- Isobutylbenzoat

Vergleich:

- Methylbenzoat: Hat ein geringeres Molekulargewicht und einen niedrigeren Siedepunkt im Vergleich zu Propylbenzoat. Es wird häufig als Lösungsmittel und als grünes Pestizid verwendet.

- Ethylbenzoat: In seinen Eigenschaften ähnlich Propylbenzoat, jedoch mit einem etwas niedrigeren Siedepunkt. Es wird in der Parfümerie und als Aromastoff verwendet.

- Butylbenzoat: Hat ein höheres Molekulargewicht und einen höheren Siedepunkt. Es wird als Weichmacher und bei der Herstellung von synthetischen Harzen verwendet.

- Isopropylbenzoat und Isobutylbenzoat: Diese Verbindungen haben verzweigte Alkylgruppen, was zu Unterschieden in ihren physikalischen Eigenschaften und Anwendungen führt .

Propylbenzoat zeichnet sich durch seine ausgewogenen Eigenschaften aus, die es für eine Vielzahl von Anwendungen in Lebensmitteln, Kosmetikprodukten und Industrieprodukten geeignet machen.

Eigenschaften

IUPAC Name |

propyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWPOVQBGFNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044878 | |

| Record name | Propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a warm, herbaceous, balsamic, nut-like odour | |

| Record name | Propyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 231.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.351 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Propyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.026 | |

| Record name | Propyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2315-68-6 | |

| Record name | Propyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK210B7WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-51 - -52 °C | |

| Record name | Propyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Propyl benzoate has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Several spectroscopic techniques have been employed to characterize propyl benzoate, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.

ANone: Propyl benzoate has been explored as a plasticizer in plastisol compositions. [] Plasticizers are additives that increase the flexibility and workability of polymers.

ANone: Research on phenylpropyl benzoate derivatives, including propyl benzoate, revealed that the presence and position of methoxy groups on the phenyl ring significantly impact antifungal activity against Candida albicans. Compounds with methoxy substituents at the 3' and 5' positions exhibited higher potency compared to those without or with a single methoxy group. []

ANone: Studies on the enzymatic dihydroxylation of benzoate esters using E. coli JM 109(pDTG 601) showed that the length and branching of the alkyl chain greatly influence substrate specificity. While methyl, ethyl, allyl, and propargyl benzoates were successfully dihydroxylated, n-propyl and i-propyl benzoates were poor substrates. Notably, n-butyl and t-butyl benzoates were not oxidized at all, highlighting the enzyme's preference for shorter and less branched alkyl chains. []

ANone: While specific studies on propyl benzoate's stability are limited within the provided papers, general principles of organic chemistry suggest that minimizing exposure to light, heat, and oxidizing agents can enhance its shelf life. Formulation strategies, such as encapsulation or the use of antioxidants, might further improve stability.

ANone: Research indicates that repeated topical application of propyl benzoate to rabbit skin can induce inflammatory reactions and epidermal hyperplasia. Interestingly, the location of application (dorsum vs. external ear) resulted in different responses, highlighting the importance of anatomical and physiological factors in skin irritation. []

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method to separate, identify, and quantify propyl benzoate in complex mixtures like essential oils or plant extracts. [, ] Additionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been employed to determine propyl benzoate levels in herbicide formulations. []

ANone: While the provided research does not directly address substitutes for propyl benzoate as a plasticizer, numerous alternative plasticizers are available on the market. The choice of an appropriate substitute would depend on the specific application and desired properties of the final product.

ANone: Research on propyl benzoate, particularly its use as a vapor-phase corrosion inhibitor, dates back to at least the mid-20th century. A 1950 study highlighted the effectiveness of propyl benzoate and other esters in preventing corrosion of steel and cast iron in moisture-laden air, even in the presence of sulfur dioxide. [] This early work laid the foundation for further exploration of propyl benzoate's properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

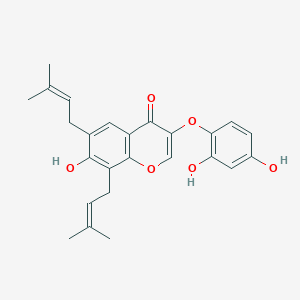

![4-[4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-propylbenzoic acid](/img/structure/B1220207.png)

![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)

![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)